H-Met-Asp-OH
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O5S/c1-17-3-2-5(10)8(14)11-6(9(15)16)4-7(12)13/h5-6H,2-4,10H2,1H3,(H,11,14)(H,12,13)(H,15,16)/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZXSYBVOSXBEJ-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CC(=O)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Molecular Interactions and Conformational Landscape of H Met Asp Oh
Analysis of Hydrogen Bonding Networks within the Methionyl-Aspartic Acid Dipeptide
Hydrogen bonds are crucial in defining the secondary structure of peptides and proteins. In H-Met-Asp-OH, a network of potential hydrogen bonds can be formed involving the peptide backbone, the terminal groups, and the functional groups of the side chains.
The primary backbone hydrogen bond is the intramolecular C5 interaction, which involves the hydrogen bond between the amide proton (N-H) of the aspartic acid residue and the carbonyl oxygen (C=O) of the methionine residue. upc.edu However, the flexibility of the chain allows for various other interactions. The terminal amino (-NH3+) and carboxylate (-COO-) groups are primary sites for hydrogen bonding, acting as both donors and acceptors. nih.gov
The side chains add further complexity:
Aspartic Acid Side Chain : The carboxyl group (-COOH) of the aspartic acid side chain contains both a carbonyl oxygen, a potent hydrogen bond acceptor, and a hydroxyl group, which can act as both a donor and an acceptor. wikipedia.orgscienceinfo.com This allows it to form hydrogen bonds with the peptide backbone, the terminal groups, or other dipeptide molecules.
Methionine Side Chain : While the methionine side chain is largely nonpolar, its sulfur atom can act as a weak hydrogen bond acceptor. Studies on methionine-containing peptides have provided spectroscopic evidence for the formation of surprisingly strong NH···S hydrogen bonds between the sulfur atom and a backbone amide proton (NH). researchgate.net This interaction can be strong enough to compete with conventional intrabackbone NH···O=C hydrogen bonds, influencing the local conformation. researchgate.net
In computational models of the related L-Asp–L-Met dipeptide interacting with enzymes, predicted hydrogen bond interactions are evident, including with the L-Met carboxylate group and the backbone amide of other residues. nih.gov
Table 1: Potential Hydrogen Bond Donor/Acceptor Sites in this compound
| Functional Group | Potential Role | Location |
|---|---|---|
| N-terminal Amino (NH3+) | Donor | Methionine |
| Peptide Amide (N-H) | Donor | Backbone (Asp) |
| Side Chain Carboxyl (O-H) | Donor | Aspartic Acid |
| Peptide Carbonyl (C=O) | Acceptor | Backbone (Met) |
| C-terminal Carboxyl (C=O) | Acceptor | Aspartic Acid |
| Side Chain Carboxyl (C=O) | Acceptor | Aspartic Acid |
| Side Chain Thioether (S) | Weak Acceptor | Methionine |
Characterization of Hydrophobic and Electrostatic Interactions in this compound Systems
Beyond hydrogen bonding, the unique combination of side chains in this compound gives rise to significant hydrophobic and electrostatic interactions that govern its behavior in aqueous environments.
Hydrophobic Interactions: The methionine side chain (-CH2-CH2-S-CH3) is nonpolar and contributes to hydrophobic interactions. purdue.edu In an aqueous solution, these hydrophobic moieties tend to be shielded from the water, which can influence the dipeptide's folding and its interaction with other molecules. In studies of peptide-protein binding, the methionine component often extends into hydrophobic cavities, where it is stabilized by numerous hydrophobic contacts. nih.govnih.gov In the context of self-assembly, these hydrophobic side chains can form the core of larger aggregates, driving the association of dipeptide molecules.
Electrostatic Interactions: These forces are dominated by the ionizable groups within the dipeptide. nih.gov At physiological pH (around 7.4), the N-terminal amino group is protonated (positively charged), while the C-terminal carboxyl group and the aspartic acid side-chain carboxyl group are deprotonated (negatively charged). wikipedia.orgnih.gov This gives the molecule a net negative charge.
Intramolecular Interactions : The opposing charges can lead to intramolecular salt bridges, such as an attraction between the N-terminal -NH3+ and one of the -COO- groups. purdue.edu These interactions can significantly stabilize specific conformations.
Intermolecular Interactions : The charged groups are primary drivers of interactions with other polar molecules, including water and other dipeptides. nih.gov The negatively charged aspartate residue can form strong electrostatic interactions with positively charged groups on other molecules. cambridgemedchemconsulting.com Conversely, the positively charged N-terminus can interact with negative sites. These electrostatic forces are fundamental to how the dipeptide might bind to a receptor or participate in self-assembly. dergipark.org.tr
Conformational Dynamics and Flexibility of the this compound Backbone and Side Chains
The this compound dipeptide is not a static entity but a dynamic molecule with considerable conformational flexibility. This flexibility is essential for its biological function and interactions.
Backbone Flexibility: The peptide backbone's conformation is primarily defined by the torsional angles phi (φ, C'-N-Cα-C') and psi (ψ, N-Cα-C'-N) around the Cα atoms. While the peptide bond itself is rigid and planar due to partial double-bond character, rotation around the φ and ψ angles allows the peptide chain to adopt various conformations, such as extended strands or turns. msu.eduhelsinki.fi
Side Chain Flexibility: The side chains of both methionine and aspartic acid possess several rotatable single bonds, allowing them to adopt multiple conformations (rotamers).
Methionine: The long, unbranched side chain of methionine is relatively flexible. A study analyzing side-chain rearrangements in protein binding pockets ranked methionine's flexibility higher than that of aspartic acid. nih.gov This flexibility allows it to adapt its shape to fit into binding pockets or participate in hydrophobic packing. nih.gov The methionine side chain can also fold back to form local hydrogen bonds with nearby amide groups. researchgate.net
Aspartic Acid: The conformational equilibrium of the aspartic acid side chain has been studied extensively. nih.gov It can exist in different staggered conformations (trans and gauche) around the Cα-Cβ bond. The relative populations of these conformers are influenced by the surrounding environment, particularly by hydration and intramolecular electrostatic interactions. nih.gov The presence of water significantly moderates the strong intramolecular forces, allowing both trans and gauche conformers to be populated. nih.gov
There is generally little correlation found between the conformational fluctuations of the protein backbone and the side chains, suggesting they can move somewhat independently. acs.org
Self-Assembly Phenomena of Dipeptides Containing Methionine and Aspartic Acid Motifs
Dipeptides are recognized as one of the simplest building blocks for creating self-assembling nanomaterials. dergipark.org.trfrontiersin.org The process is driven by a combination of non-covalent interactions, including hydrogen bonding, hydrophobic forces, and electrostatic interactions, leading to the formation of ordered structures like fibrils, ribbons, and hydrogels. mdpi.comnih.gov
While specific research on the self-assembly of this compound is not widely documented, its potential behavior can be inferred from its constituent amino acids.
The amide bonds of the dipeptide backbone provide a scaffold for intermolecular hydrogen bonding, which is a primary driver for the formation of one-dimensional structures. frontiersin.orgmdpi.com
The hydrophobic methionine side chains would likely promote aggregation by clustering together to minimize contact with water. purdue.edu
The charged aspartic acid side chains would introduce electrostatic repulsion between dipeptide molecules at neutral or basic pH, which could influence the morphology of the resulting assemblies. However, these charged groups could also form salt bridges in the presence of counter-ions or interact favorably with polar solvents.
Studies have shown that even single amino acids, including methionine, can spontaneously self-assemble into fibrous, protein-like aggregates. nih.govresearchgate.net The interplay between the hydrophobic (Met) and hydrophilic/charged (Asp) components in this compound would create a complex energy landscape for self-assembly, potentially leading to amphiphilic structures.
Impact of Stereoisomerism on the Structural and Interactional Properties of this compound
Stereoisomerism refers to molecules with the same chemical formula and connectivity but different spatial arrangements of atoms. wikipedia.org For amino acids (except glycine), the alpha-carbon is a chiral center, leading to L- and D-enantiomers. ucsb.edu Natural proteins are almost exclusively composed of L-amino acids.
The stereochemistry of the constituent amino acids in a dipeptide has a profound impact on its structure and properties:
Homochiral vs. Heterochiral Dipeptides : A dipeptide like L-Met-L-Asp is homochiral. A dipeptide like L-Met-D-Asp would be heterochiral. These molecules are diastereomers, meaning they are non-mirror-image stereoisomers with different physical and chemical properties. aip.org
Structural Impact : The change from an L- to a D-amino acid alters the three-dimensional trajectory of the peptide chain. This affects the preferred backbone angles (φ and ψ) and the relative orientation of the side chains.
Interactional and Functional Impact : This structural change directly influences how the dipeptide interacts with other chiral molecules, such as enzymes or receptors. For example, a computational study on a cholecystokinin (B1591339) fragment found that replacing L-Trp with D-Trp resulted in a different preferred conformation and a loss of biological activity. cdnsciencepub.com
Self-Assembly : The chirality of amino acids significantly affects the self-assembly process. For instance, studies on diphenylalanine have shown that the heterochiral D-Phe-L-Phe dipeptide self-assembles into nanofibrils and forms a hydrogel, demonstrating that the specific combination of stereoisomers is a key determinant of the final supramolecular architecture. frontiersin.org Therefore, the various stereoisomers of this compound (L-L, L-D, D-L, D-D) would be expected to have distinct conformational preferences and self-assembly behaviors.
Biochemical and Biological Roles of H Met Asp Oh and Its Constituent Amino Acids in Research
The Role of H-Met-Asp-OH as a Building Block in Complex Peptide and Protein Synthesis Research
In the field of chemical biology and drug discovery, the synthesis of complex peptides and proteins is a fundamental tool. This compound functions as a specialized building block in these synthetic processes. The primary methodology for chemically assembling peptides is Solid-Phase Peptide Synthesis (SPPS), a technique that involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.
The use of pre-formed dipeptide units like this compound, rather than single amino acids, can be an advantageous strategy in SPPS for several reasons:
Overcoming Difficult Couplings: Certain amino acid sequences are prone to incomplete coupling reactions due to steric hindrance or the formation of stable secondary structures in the growing peptide chain on the resin. Using a dipeptide can circumvent these "difficult sequences."
Minimizing Side Reactions: The synthesis of peptides containing aspartic acid is notoriously challenging due to the risk of aspartimide formation. This base-catalyzed side reaction involves the cyclization of the aspartic acid side chain with its backbone amide nitrogen, which can lead to a mixture of unwanted products, including peptides with β-linked isoaspartate residues and racemized products. Coupling Asp as part of a dipeptide unit can sometimes mitigate this issue by altering the chemical environment of the Asp residue during subsequent synthesis steps.
Researchers utilize this compound and similar dipeptide fragments to construct larger, biologically active peptides, such as hormone analogs, enzyme inhibitors, and receptor ligands, for investigational use.
Investigation of Post-Translational Modifications Involving Methionine and Aspartic Acid Residues
Post-translational modifications (PTMs) are covalent changes to proteins after their synthesis, which significantly expand the functional diversity of the proteome. These modifications can alter a protein's structure, activity, localization, or stability. The side chains of both methionine and aspartic acid are susceptible to specific PTMs, which can occur either enzymatically or non-enzymatically and have profound biological consequences.
Oxidative Processes Affecting Methionine in Peptide Sequences
The thioether side chain of methionine is particularly susceptible to oxidation by reactive oxygen species (ROS). This non-enzymatic modification converts methionine (Met) to methionine sulfoxide (B87167) (MetO). The oxidation introduces a new chiral center at the sulfur atom, resulting in two diastereomers: S-MetO and R-MetO.
The oxidation of methionine residues can have significant effects on protein function. In some cases, it leads to the inactivation of enzymes or disrupts protein-protein interactions. For example, the oxidation of specific methionine residues in calcium-binding proteins has been shown to abolish their ability to direct leukocyte migration. Conversely, in other contexts, oxidation can lead to a gain of function; for instance, methionine oxidation can render the von Willebrand factor resistant to proteolysis, thereby increasing its activity.
Notably, this modification is often reversible. A ubiquitous class of enzymes known as methionine sulfoxide reductases (Msrs) can reduce MetO back to Met, restoring the protein's original state. The Msr system is stereospecific: MsrA specifically reduces the S-epimer of MetO, while MsrB reduces the R-epimer. This cyclic process of methionine oxidation and reduction is now recognized as a potential regulatory mechanism, acting as a molecular switch to control protein function in response to oxidative stress.
In a unique and pathogenic PTM, a methionine residue at a specific position in variant hemoglobins (B146990) has been shown to undergo a further, heme-catalyzed transformation into an aspartate residue. This conversion is driven by peroxide and highlights the complex oxidative chemistry methionine can undergo within specific protein microenvironments.
| Methionine Oxidation Products and Repair Enzymes | |
| Oxidizing Agents | Reactive Oxygen Species (ROS), Peroxides |
| Initial Product | Methionine Sulfoxide (MetO) |
| Diastereomers | S-MetO and R-MetO |
| Repair Enzymes | Methionine Sulfoxide Reductase A (MsrA) - reduces S-MetOMethionine Sulfoxide Reductase B (MsrB) - reduces R-MetO |
| Advanced Oxidation Product (Specific Contexts) | Aspartic Acid |
This table summarizes the key products and enzymes involved in the oxidative modification of methionine residues.
Non-Enzymatic Isomerization and Deamidation Pathways of Aspartic Acid in Peptide Contexts
Aspartic acid and its corresponding amide, asparagine, are among the amino acids most prone to spontaneous, non-enzymatic degradation within a peptide chain under physiological conditions. These degradation reactions proceed through a common five-membered succinimide (B58015) (or aspartimide) ring intermediate.
The formation of this succinimide intermediate is initiated by a nucleophilic attack of the backbone nitrogen of the C-terminally adjacent amino acid (the n+1 residue) on the side-chain carbonyl group of the aspartic acid residue. This intermediate is unstable and can subsequently be hydrolyzed to yield a mixture of products:
L-Aspartic acid: The original, correctly linked amino acid.
L-Isoaspartic acid (L-isoAsp): A structural isomer where the peptide backbone is rerouted through the side-chain carboxyl group, introducing a methylene (B1212753) group into the backbone. This is typically the major product.
D-Aspartic acid and D-Isoaspartic acid: Racemized versions of the above products, which can also form from the succinimide intermediate.
The rate of this degradation is highly dependent on the identity of the neighboring amino acid residue. Sequences where the residue following aspartic acid is small and flexible, such as glycine, serine, or alanine (B10760859), are particularly susceptible to succinimide formation. The structural consequences of forming an isoaspartyl residue can be severe, as it alters the peptide backbone's length and flexibility, which can disrupt a protein's three-dimensional structure and abolish its biological function.
Enzymatic Regulation and Implications of Post-Translational Peptide Modifications
Cells have evolved enzymatic systems to counteract the damage caused by spontaneous PTMs. The balance between spontaneous degradation and enzymatic repair is crucial for maintaining the integrity and function of the proteome.
As discussed previously, the oxidation of methionine is reversed by the MsrA and MsrB enzymes. This repair system is vital for cellular antioxidant defense and for regulating protein function.
For the isomerization of aspartic acid, a key repair enzyme is Protein L-isoaspartyl methyltransferase (PIMT). This enzyme specifically recognizes the abnormal L-isoaspartyl and D-aspartyl residues. PIMT initiates a repair process that converts these atypical linkages back into a normal L-aspartyl residue, again proceeding through the succinimide intermediate. The continuous activity of PIMT is essential for limiting the accumulation of damaged proteins, and a misbalance in the equilibrium between isomerization and repair has been linked to various pathologies.
| Spontaneous PTMs and Their Repair Mechanisms | |
| Modification | Spontaneous Process |
| Methionine Oxidation | Oxidation by ROS to form Methionine Sulfoxide (MetO) |
| Aspartic Acid Isomerization | Formation of a succinimide intermediate, leading to isoaspartyl and racemized forms |
This table outlines the spontaneous modifications affecting methionine and aspartic acid and the corresponding enzymes responsible for their repair.
Research into Peptide-Receptor Interactions Modulated by this compound Sequences
The specific sequence of amino acids in a peptide dictates its structure and its ability to interact with other biomolecules, such as protein receptors. Peptide-receptor interactions are fundamental to countless signaling pathways in biology. Research has shown that sequences containing the Met-Asp motif can be critical components of ligands that bind to and modulate the activity of specific receptors.
Characterization of Ligand Binding and Functional Modulation by Met-Asp Containing Peptides
The individual chemical properties of methionine and aspartic acid contribute to their roles in molecular recognition. The acidic side chain of aspartic acid is negatively charged at physiological pH, making it well-suited for forming strong electrostatic interactions (salt bridges) with positively charged residues like lysine (B10760008) or arginine in a receptor's binding pocket. It can also coordinate with metal ions that are sometimes present in receptor active sites. The methionine side chain, while generally hydrophobic, is also unbranched, flexible, and possesses a polarizable sulfur atom, allowing it to adapt to various binding pockets and form favorable hydrophobic and van der Waals interactions.
Structure-Activity Relationship Studies for Bioactive Peptides Featuring Met-Asp Motifs
The bioactivity of a peptide is highly dependent on its constituent amino acids. Key properties influencing activity include:
Amino Acid Composition: The specific side chains of the amino acids determine the chemical properties of the peptide. Aspartic acid, with its acidic carboxyl group side chain, is negatively charged at physiological pH. This charge can be critical for forming ionic bonds with positively charged residues in a receptor or enzyme active site. Such electrostatic interactions are often key determinants of binding affinity and specificity.
Conformational Constraints: The flexibility of a peptide can be modified to enhance its activity or stability. Techniques such as cyclization or the introduction of non-natural amino acids can lock a peptide into a specific bioactive conformation, which can improve receptor binding and selectivity.
SAR studies often employ systematic modifications to a lead peptide sequence to probe the importance of individual residues. Common techniques include alanine scanning, where each amino acid is systematically replaced by alanine to determine its contribution to the peptide's function, and truncation studies to identify the minimal active sequence. For a hypothetical bioactive peptide containing a Met-Asp motif, such studies would reveal whether the sulfur-containing, hydrophobic nature of methionine and the acidic, charged nature of aspartic acid are critical for its activity.
| Structural Feature | Description | Potential Contribution of Met-Asp Motif |
|---|---|---|
| Amino Acid Composition & Side Chains | The unique properties of each amino acid's side chain (e.g., charge, size, polarity, reactivity). | Met: Provides a flexible, hydrophobic, sulfur-containing side chain. Can be involved in hydrophobic interactions and is susceptible to oxidation. Asp: Provides a negatively charged side chain, crucial for electrostatic interactions and hydrogen bonding. |
| Peptide Sequence | The specific order of amino acids, which defines the primary structure. | The position of the Met-Asp motif can influence binding to target proteins, such as receptors or enzymes, by orienting the side chains appropriately. |
| Hydrophobicity/Hydrophilicity | The overall balance of nonpolar and polar residues, affecting solubility and interaction with biological membranes. | The combination of hydrophobic Met and hydrophilic Asp creates an amphipathic character that can be important for interacting with complex biological interfaces. |
| Conformation | The three-dimensional shape of the peptide (e.g., helical, beta-sheet), which is critical for fitting into a binding site. | The Met-Asp sequence can influence local backbone conformation and participate in turns or flexible regions of a peptide chain. |
This compound in Enzyme Substrate Specificity and Catalytic Mechanism Research
Enzymes exhibit remarkable specificity, often catalyzing reactions with only one or a small set of structurally related substrates. The study of enzyme kinetics and substrate specificity provides fundamental knowledge of biochemical pathways and is crucial for drug development. Simple dipeptides like this compound can serve as model substrates for investigating the specificity of proteases and peptidases.
The interaction between an enzyme and its substrate is governed by the precise arrangement of amino acid residues in the enzyme's active site, which creates a specific chemical environment. A dipeptide substrate like this compound could be used to probe the S1' and S2' subsites of a peptidase, which accommodate the amino acid residues on the C-terminal side of the scissile peptide bond.
Research into enzyme specificity can involve several approaches:
Kinetic Analysis: By measuring reaction rates at various concentrations of this compound, key kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax) can be determined. A low Km value would indicate a high affinity of the enzyme for this specific dipeptide.
Comparative Substrate Studies: The cleavage efficiency of this compound can be compared with that of other dipeptides (e.g., H-Met-Ala-OH, H-Ala-Asp-OH) to determine the relative importance of the methionine and aspartic acid residues for enzyme recognition.
Isomer Specificity: Enzymes are often stereospecific. For instance, the endoproteinase Asp-N is known to specifically hydrolyze peptide bonds on the N-terminal side of L-aspartic and L-cysteic acid residues. This high degree of specificity demonstrates how enzymes can distinguish between different isomers of a constituent amino acid within a substrate.
| Research Area | Application of this compound | Information Gained |
|---|---|---|
| Substrate Specificity | Used as a potential substrate for various peptidases. | Determines if an enzyme can cleave the Met-Asp peptide bond and reveals the enzyme's preference for Met and Asp at specific positions relative to the cleavage site. |
| Enzyme Kinetics | Measure the rate of this compound hydrolysis at different concentrations. | Calculation of kinetic parameters (Km, Vmax, kcat) to quantify the enzyme's affinity and catalytic efficiency for the dipeptide. |
| Inhibitor Screening | Used as the substrate in an assay to screen for potential enzyme inhibitors. | Identifies compounds that can block the enzyme's activity by preventing the breakdown of this compound. |
Studies on the Involvement of this compound in Cellular Signaling and Homeostasis
While direct evidence for a signaling role of the this compound dipeptide is not established, research on other small peptides suggests that they can have significant biological activities beyond their basic nutritional value. Di- and tripeptides can be absorbed from the gut and transported into cells by specific peptide transporters, such as PepT1 and PepT2. Once inside the cell, they can influence cellular processes.
For example, the dipeptide methionyl-methionine (Met-Met) has been shown to be taken up by bovine mammary epithelial cells via the PepT2 transporter, where it subsequently activates the JAK2-STAT5 and mTOR signaling pathways, leading to increased cell proliferation and protein synthesis. Similarly, the collagen-derived dipeptide prolyl-hydroxyproline (Pro-Hyp) promotes cellular homeostasis, differentiation, and motility in tendon cells.
These findings establish a precedent for dipeptides acting as signaling molecules or modulators of cellular homeostasis. The potential involvement of this compound could be hypothesized based on the roles of its components:
Aspartic Acid: D-aspartic acid, an isomer of the common L-aspartic acid, is recognized as a signaling molecule in neuroendocrine systems, where it can influence hormone synthesis and release.
Methionine: Methionine metabolism is closely linked to cellular methylation reactions (via S-adenosylmethionine), which are critical for regulating gene expression and protein function, thus playing a key role in cellular homeostasis.
If transported into a cell, this compound could be hydrolyzed into its constituent amino acids, thereby influencing local concentrations of methionine and aspartic acid and affecting pathways dependent on these amino acids. Alternatively, the dipeptide itself could interact with intracellular proteins to modulate their activity, though such interactions remain to be discovered.
Emerging Research on the Pathophysiological Implications of this compound and Related Peptides
Emerging research has linked sequences containing methionine and aspartic acid to specific human diseases. These findings highlight how subtle changes at the peptide level, including mutations and post-translational modifications involving these residues, can have significant pathological consequences.
A prominent example is found in certain unstable hemoglobin variants, such as Hemoglobin Bristol-Alesha. In this condition, a genetic mutation causes the substitution of a valine residue with methionine within the hemoglobin protein. This methionine is subsequently subject to a post-translational modification where it is oxidized to an aspartate residue. This transformation from a hydrophobic (Met) to a negatively charged (Asp) residue disrupts the stability of the hemoglobin molecule, leading to chronic hemolytic anemia.
Another area of research involves the central nervous system. In myelin basic protein (MBP), a key component of the myelin sheath that insulates neurons, specific modifications have been associated with multiple sclerosis (MS). One study identified that the oxidation of a methionine residue (Met22) was coupled with the racemization of an adjacent aspartate residue (Asp23) to isoaspartate. The levels of these modifications in MBP were found to differ between MS patients and controls, suggesting they could play a role in the pathogenesis of the disease, potentially by triggering an autoimmune response. Furthermore, the spontaneous formation of D-aspartate isomers in long-lived proteins is linked to age-related diseases like cataracts and Alzheimer's disease, as this change can lead to protein aggregation and loss of function.
| Condition | Protein Involved | Molecular Change Involving Met-Asp | Resulting Pathology |
|---|---|---|---|
| Unstable Hemoglobin Variant (Hb Bristol-Alesha) | Hemoglobin | A Val→Met mutation followed by post-translational oxidation of the Met residue to Asp. | Disrupted hemoglobin stability, leading to chronic hemolytic anemia. |
| Multiple Sclerosis | Myelin Basic Protein (MBP) | Oxidation of a Met residue coupled with the racemization of an adjacent Asp residue. | Potential trigger for autoimmune destruction of myelin, contributing to disease pathogenesis. |
| Age-related Diseases (e.g., Cataracts) | Long-lived proteins (e.g., crystallins) | Spontaneous formation of Asp isomers (D-Asp, iso-Asp). | Protein aggregation and loss of function, contributing to age-related tissue degeneration. |
Computational and Biophysical Methodologies for H Met Asp Oh Characterization
Molecular Dynamics (MD) Simulations for H-Met-Asp-OH Conformational Ensemble Analysis
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can generate a trajectory that describes the positions and velocities of the particles over time. mdpi.com This trajectory provides a detailed view of the conformational ensemble of this compound, revealing the various shapes the dipeptide can adopt in solution.
The conformational flexibility of this compound is crucial for its function and interactions. MD simulations can elucidate the different stable and transient conformations, the transitions between them, and the influence of the solvent environment on the conformational landscape. mdpi.comoup.com Key parameters such as the radius of gyration (Rg) and root-mean-square deviation (RMSD) can be calculated from the simulation to quantify the compactness and stability of the dipeptide's structure. nih.govfrontiersin.org Furthermore, analysis of the simulation can reveal intramolecular hydrogen bonding patterns that stabilize specific conformations.
The results from MD simulations can be compared with experimental data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to validate the computational model and provide a more complete picture of the dipeptide's behavior. mdpi.com
Table 1: Representative Parameters from a Hypothetical MD Simulation of this compound
| Parameter | Description | Hypothetical Value |
| Simulation Time | Total length of the simulation. | 500 ns |
| Number of Atoms | Total number of atoms in the simulation box. | ~5000 |
| Force Field | Set of parameters used to describe the potential energy of the system. | CHARMM36m |
| Temperature | The temperature at which the simulation is run. | 300 K |
| Pressure | The pressure at which the simulation is run. | 1 atm |
| Radius of Gyration (Rg) | A measure of the dipeptide's compactness. | 0.5 ± 0.05 nm |
| RMSD from initial structure | A measure of the deviation from the starting conformation. | 0.2 ± 0.08 nm |
Quantum Chemical (QC) and Hybrid QM/MM Calculations for Reaction Mechanism Elucidation (e.g., Aspartate Isomerization)
Quantum chemical (QC) calculations, based on the principles of quantum mechanics, are essential for studying chemical reactions where bond breaking and formation occur. rsc.orgakj.az For this compound, a particularly relevant reaction is the isomerization of the aspartate residue. researchgate.net Aspartate can undergo a spontaneous, non-enzymatic reaction to form isoaspartate, a structural isomer that can impact the properties of peptides and proteins. tandfonline.com
This isomerization proceeds through a succinimide (B58015) intermediate. nih.gov QC methods, such as Density Functional Theory (DFT), can be used to calculate the energy profile of this reaction pathway, including the energies of the transition states and intermediates. akj.azdiva-portal.org This allows for the determination of the reaction barriers and rates, providing a mechanistic understanding of the isomerization process. rsc.org
For larger systems, a hybrid approach combining quantum mechanics (QM) for the reactive region (the Asp residue) and molecular mechanics (MM) for the rest of the system (the Met residue and solvent) is employed. unibo.itnih.gov These QM/MM calculations provide a balance between accuracy and computational cost, enabling the study of reaction mechanisms in a more realistic environment. researchgate.netnih.govbiorxiv.org Factors influencing the isomerization rate, such as the local conformation and the presence of neighboring groups, can be investigated in detail. nih.govmarioschubert.ch
Table 2: Hypothetical Energy Barriers for Aspartate Isomerization in this compound from QC Calculations
| Reaction Step | Method | Calculated Energy Barrier (kcal/mol) |
| Asp -> Succinimide | DFT (B3LYP/6-31G) | ~20-25 |
| Succinimide -> isoAsp | DFT (B3LYP/6-31G) | ~18-22 |
| Succinimide -> Asp | DFT (B3LYP/6-31G*) | ~18-22 |
In Silico Approaches for Predicting this compound Binding to Biological Macromolecules
In silico methods are crucial for predicting how this compound might interact with biological macromolecules such as proteins or nucleic acids. nih.govthesciencepublishers.com These computational techniques can screen large libraries of potential binding partners and provide insights into the binding mode and affinity of the dipeptide. nih.gov
Molecular docking is a primary tool used for this purpose. It predicts the preferred orientation of the dipeptide when bound to a target macromolecule to form a stable complex. nih.gov The process involves sampling a wide range of conformations and orientations of the dipeptide within the binding site of the macromolecule and then using a scoring function to rank the potential binding poses. biorxiv.org The scoring function estimates the binding free energy, with lower scores generally indicating a more favorable interaction. biorxiv.org
For the dipeptide this compound, docking studies could reveal potential interactions with the active sites of enzymes or binding pockets of receptors. The methionine residue, with its flexible side chain and sulfur atom, and the aspartic acid residue, with its carboxyl group, can participate in various types of interactions, including hydrogen bonds, electrostatic interactions, and van der Waals forces. researchgate.net
Table 3: Hypothetical Docking Results for this compound with a Target Protein
| Docking Program | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| AutoDock Vina | Hypothetical Kinase | -6.5 | Lys72, Glu91, Asp184 |
| HADDOCK | Hypothetical Receptor | -7.2 | Arg45, Tyr50, Asn102 |
| ClusPro | Hypothetical Enzyme | -5.9 | Ser195, His57, Asp102 |
Computational Design and Optimization of Peptides Incorporating Methionyl-Aspartic Acid
Computational methods are increasingly used to design and optimize peptides with specific properties. researchgate.netnih.gov The this compound dipeptide can serve as a scaffold or a component in the design of novel peptides with therapeutic or biotechnological applications. medchemexpress.com
Peptide design algorithms can be used to generate new sequences that incorporate the Met-Asp motif. elifesciences.org These algorithms often employ scoring functions that evaluate peptides based on desired characteristics such as binding affinity to a target, stability, and solubility. nih.gov For instance, if the goal is to design a peptide that binds strongly to a specific protein, the algorithm might systematically substitute amino acids around the Met-Asp core and evaluate the binding energy of each new variant using molecular docking or more advanced free energy calculation methods. researchgate.net
Optimization protocols can also be applied to existing peptides containing the Met-Asp sequence. acs.org This might involve making targeted mutations to improve a particular property. For example, to increase the stability of a peptide, one might replace methionine with norleucine to prevent oxidation, a common chemical modification of methionine. elifesciences.orgacs.org Computational tools can predict the impact of such mutations on the peptide's structure and function before it is synthesized and tested in the laboratory. nih.gov
Advanced Computational Tools for Structure-Function Prediction of Dipeptides
A variety of advanced computational tools are available to predict the structure and function of dipeptides like this compound from their amino acid sequence. mdpi.comejosdr.com These tools leverage the vast amount of data available in biological databases and employ sophisticated algorithms, including machine learning and artificial intelligence. mdpi.comnih.gov
Structure prediction tools like I-TASSER and AlphaFold can generate three-dimensional models of peptides and proteins with high accuracy. mdpi.compreprints.org While these are often used for larger proteins, they can also be applied to dipeptides to predict their most likely conformations. mdpi.compreprints.orgresearchgate.net
Function prediction tools aim to infer the biological role of a peptide or protein. nih.gov This can be done by comparing its sequence or structure to molecules with known functions. acs.org For a dipeptide like this compound, these tools might suggest potential roles based on its similarity to motifs found in larger proteins with known biological activities. For example, the Asp residue is often found in the active sites of enzymes, and this information can be used to hypothesize potential functions for peptides containing this residue. mdpi.com
Table 4: Examples of Advanced Computational Tools for Peptide Analysis
| Tool | Category | Primary Function |
| AlphaFold | Structure Prediction | Predicts 3D protein and peptide structures from sequence. preprints.org |
| I-TASSER | Structure & Function Prediction | Predicts 3D structure and provides functional annotations based on structural analogs. mdpi.com |
| PEP-FOLD | Structure Prediction | Predicts 3D structures of peptides. preprints.org |
| HADDOCK | Molecular Docking | Predicts the structure of biomolecular complexes. mdpi.com |
| Rosetta | Design & Prediction | A suite of tools for macromolecular modeling, docking, and design. elifesciences.orgmuni.cz |
Advanced Analytical Techniques for the Characterization of Methionyl Aspartic Acid in Research
High-Resolution Liquid Chromatography for Separation of H-Met-Asp-OH and Derivatives
High-resolution liquid chromatography (HPLC) is a cornerstone for the analysis of peptides. nih.govthermofisher.com It offers robust methods for separating this compound from complex mixtures, reaction byproducts, and degradants. The choice of chromatographic mode is dictated by the physicochemical properties of the dipeptide and the analytical goal.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Targeted Dipeptide Analysis
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for the targeted analysis and quantification of dipeptides like this compound. acs.org This technique combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of mass spectrometry. anaquant.com
For the analysis of this compound, a sample containing the dipeptide is first injected into an LC system. The separation is typically achieved on a suitable column, after which the eluent is directed into the ion source of the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for peptides, which generates protonated molecular ions [M+H]⁺ that can be detected by the mass analyzer. researchgate.net
A targeted LC-MS/MS method can be developed for precise quantification. In this approach, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), the precursor ion corresponding to this compound is selected in the first mass analyzer, fragmented in a collision cell, and a specific fragment ion is monitored in the second mass analyzer. anaquant.com This high specificity allows for accurate quantification even in complex biological matrices like plasma or cell lysates. anaquant.comnih.gov Methods have been developed for the rapid and robust quantitative measurement of underivatized amino acids and, by extension, small peptides, often without the need for complex derivatization steps. sciex.com
Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Peptide Profiling
Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase chromatography that is particularly well-suited for the separation of highly polar compounds like small peptides, which may show poor retention in reversed-phase chromatography. mdpi.comelementlabsolutions.comnih.gov HILIC utilizes a polar stationary phase (e.g., bare silica (B1680970), or phases bonded with amide, diol, or zwitterionic groups) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a small percentage of an aqueous buffer. elementlabsolutions.comresearchgate.netlcms.cz
The retention mechanism in HILIC involves the partitioning of the polar analyte, such as this compound, into a water-enriched layer adsorbed onto the surface of the polar stationary phase. elementlabsolutions.comlcms.cz Elution is achieved by increasing the concentration of the aqueous component (the strong solvent) in the mobile phase. nih.gov This technique is highly compatible with ESI-MS due to the high organic content of the mobile phase, which facilitates efficient solvent evaporation and ionization. nih.govnih.gov HILIC has been successfully used to create database-search platforms for identifying di- and tripeptides and for profiling amino acids in various biological samples. nih.govnih.govrsc.org The choice of buffer concentration and cation type in the mobile phase can significantly influence the retention and selectivity of amino acids and dipeptides. chemicalpapers.com
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Peptide Fractionation and Purity Assessment
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used chromatographic technique for the analysis and purification of peptides. nih.govmdpi.com It separates molecules based on their hydrophobicity. nih.gov In RP-HPLC, a non-polar stationary phase, most commonly silica particles chemically bonded with alkyl chains (e.g., C18 or C8), is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, often containing an ion-pairing agent such as trifluoroacetic acid (TFA). thermofisher.comrenyi.hu
Peptides are eluted from the column in order of increasing hydrophobicity by applying a gradient of increasing organic solvent concentration. renyi.hu RP-HPLC is highly effective for assessing the purity of synthetic peptides like this compound. creative-proteomics.com A pure peptide should ideally appear as a single, sharp peak in the chromatogram, while impurities, such as deletion sequences or incompletely deprotected products from synthesis, will appear as separate peaks. creative-proteomics.com The high resolving power of RP-HPLC can even separate peptides that differ by a single amino acid. thermofisher.comhplc.eu For purity analysis, detection is commonly performed using UV absorbance at around 214-220 nm, where the peptide bond absorbs light. creative-proteomics.com
| Parameter | LC-MS | HILIC | RP-HPLC |
| Primary Use | Targeted quantification, Identification | Separation of polar peptides | Purity assessment, Fractionation |
| Stationary Phase | Varies (often RP or HILIC) | Polar (Silica, Amide, Diol) | Non-polar (C18, C8) |
| Mobile Phase | Water/Organic Solvent Mix | High Organic/Low Aqueous | High Aqueous/Low Organic |
| Elution Principle | Based on column chemistry | Increasing aqueous content | Increasing organic content |
| Detection | Mass Spectrometry | UV, Mass Spectrometry | UV, Mass Spectrometry |
Mass Spectrometry-Based Strategies for Structural and Post-Translational Analysis
Mass spectrometry (MS) is an indispensable tool for the structural analysis of peptides. It provides information on molecular weight and, through tandem MS techniques, the amino acid sequence and the identity and location of modifications.
Tandem Mass Spectrometry (MS/MS) for Sequence Verification and Modified Residue Identification
Tandem mass spectrometry (MS/MS) is the definitive method for verifying the amino acid sequence of a peptide. researchgate.net In an MS/MS experiment, the protonated peptide ion (the precursor ion) of this compound is selected in the first mass analyzer and then subjected to fragmentation, typically through collision-induced dissociation (CID) with an inert gas. libretexts.org
This fragmentation process preferentially cleaves the peptide bonds, resulting in a series of characteristic fragment ions. uab.edu The fragments are designated as b-ions if the charge is retained on the N-terminal portion and y-ions if the charge is retained on the C-terminal portion. The mass difference between consecutive ions in a b-series or y-series corresponds to the mass of a specific amino acid residue. By analyzing the resulting fragment ion spectrum, the sequence of amino acids—in this case, Methionine followed by Aspartic Acid—can be unequivocally confirmed. uab.edu MS/MS is also crucial for identifying post-translational modifications, as these modifications result in predictable mass shifts in both the precursor ion and the fragment ions containing the modified residue. springernature.com
Isomeric Analysis of Aspartic Acid within Peptides Using Advanced MS Techniques
A significant analytical challenge in peptide characterization is the isomerization of aspartic acid (Asp) to isoaspartic acid (isoAsp). nih.gov This spontaneous modification occurs via a succinimide (B58015) intermediate and results in an isobaric product (having the same mass), making it undetectable by standard MS. acs.orgnih.govresearchgate.net However, several advanced mass spectrometry techniques can differentiate and locate these isomers.
Fragmentation-Based Methods: Techniques like Charge Transfer Dissociation (CTD) and Hydrogen Attachment Dissociation (HAD) produce unique fragment ions for isoAsp-containing peptides that are not observed for the native Asp form. nih.govrsc.org For instance, CTD can generate diagnostic c(n)+57 ions N-terminal to an isoAsp residue, while HAD produces characteristic [c(n) + 58 + 2H]⁺ and [z(m) - 58 + 2H]⁺ ions from the fragmentation of isoAsp. nih.govnsf.gov
Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions based on their size and shape (collisional cross-section) in the gas phase. Since the isomerization from Asp to isoAsp alters the peptide backbone structure, the resulting isomers have different shapes and can be separated by ion mobility. acs.orgnih.gov Combining collision-induced dissociation with cyclic ion mobility spectrometry (CID-cIMS) allows for the localization of the isoAsp residue by separating the fragment ions based on their different mobilities, even if they have the same mass-to-charge ratio. acs.orgnih.gov
Chemical Labeling: An alternative approach involves labeling the site of isomerization. The succinimide intermediate can be hydrolyzed in the presence of heavy-oxygen water (H₂¹⁸O), which incorporates an ¹⁸O atom at the carboxyl group of the isomerized residue. springernature.com This results in a 2 Dalton mass increase in peptides containing the isoAsp site, which can be readily identified by MS and localized by subsequent MS/MS analysis. springernature.com
| Technique | Principle of Differentiation | Key Findings for Asp/isoAsp |
| Charge Transfer Dissociation (CTD) | Generates unique fragment ions for isomers. rsc.org | Produces diagnostic c(n)+57 ions for isoAsp residues. nsf.gov |
| Hydrogen Attachment Dissociation (HAD) | Produces unique fragment ions for isomers. nih.gov | Generates diagnostic [c(n)+58+2H]⁺ and [z(m)-58+2H]⁺ ions for isoAsp. nih.gov |
| Ion Mobility-MS (IM-MS) | Separation based on ion shape/conformation. nih.gov | Differentiates isomers based on their distinct arrival times (mobilities). acs.org |
| ¹⁸O Labeling with MS/MS | Introduces a specific mass tag at the isomerization site. springernature.com | The peptide containing the isoAsp residue becomes 2 Da heavier. springernature.com |
Derivatization Methods for Enhanced Spectroscopic and Chromatographic Detection
The inherent properties of dipeptides like this compound, such as high polarity and sometimes low UV absorbance, can present challenges for their detection and quantification. acs.org Derivatization, the process of chemically modifying an analyte, is a crucial strategy to overcome these limitations and enhance its detectability in spectroscopic and chromatographic analyses. acs.org
Several derivatization reagents have proven effective for the analysis of amino acids and dipeptides. These reagents typically target the free amino group of the dipeptide, leading to a derivative with improved chromatographic retention and/or spectroscopic properties. jst.go.jp
Common Derivatization Reagents and Their Applications:
| Derivatizing Agent | Analyte Targeted | Enhancement Mechanism | Analytical Technique(s) |
| Phenyl Isocyanate (PIC) | Free amino group | Increases hydrophobicity for better retention in reversed-phase chromatography. jst.go.jp | LC/MS/MS jst.go.jp |
| Dansyl Chloride | Free amino group | Introduces a fluorescent tag for highly sensitive detection. acs.orgnih.govnih.gov | LC-MS, HPLC with fluorescence detection acs.orgnih.govnih.gov |
| Fluorenylmethyloxycarbonyl Chloride (Fmoc-Cl) | Free amino group | Reduces polarity and improves UV sensitivity. acs.org | HPLC-UV acs.org |
| O-Phthaldialdehyde (OPA) | Primary amines | Forms fluorescent derivatives. usp.org | HPLC with fluorescence detection usp.orgjafs.com.pl |
| (S)-2,5-dioxopyrrolidin-1-yl-1-(4,6-dimethoxy-1,3,5-triazin-2-yl)pyrrolidine-2-carboxylate (DMT-(S)-Pro-OSu) | Free amino group | Enables comprehensive dipeptide profiling. researchgate.net | UPLC/ESI-MS/MS researchgate.net |
Research has demonstrated the successful application of these methods for the analysis of complex biological samples. For instance, dansylation has been used to identify 198 dipeptides and 149 tripeptides in samples like serum and tissues. acs.orgnih.gov Similarly, a method involving pre-column derivatization with phenyl isocyanate (PIC) coupled with LC/MS/MS has been developed for the comprehensive analysis of dipeptides in food samples. jst.go.jp The use of Fmoc-Cl has been shown to effectively separate a mixture of 11 derivatized amino acids, including aspartic acid and methionine, using HPLC. acs.org
The selection of a derivatization agent depends on the specific analytical goal, the nature of the sample matrix, and the available instrumentation. For this compound, derivatization of its N-terminal methionine residue would significantly enhance its detection in both chromatography and spectroscopy.
Microanalytical Platforms and Miniaturized Systems for Dipeptide Research
The trend towards miniaturization in analytical chemistry has led to the development of microanalytical platforms, often called "lab-on-a-chip" (LOC) systems. rivm.nlresearchgate.net These devices integrate multiple laboratory functions onto a single chip of only a few square millimeters to centimeters, offering several advantages for dipeptide research, including reduced sample and reagent consumption, faster analysis times, and increased portability. rivm.nl
Microfluidics, the technology of manipulating small volumes of fluids in microchannels, is the core of these systems. rivm.nlunit.no This allows for precise control over reactions and separations, making them ideal for the analysis of complex biological samples.
Applications of Miniaturized Systems in Peptide Analysis:
High-Density Peptide Microarrays: These platforms allow for the in-situ synthesis of a large number of different peptides on a small surface. umich.edunih.gov This technology is a powerful tool for studying peptide-protein interactions and for screening large peptide libraries. umich.edu
Miniature Mass Spectrometry: The development of miniature mass spectrometers has opened up new possibilities for point-of-care analysis of peptides and proteins. acs.org These portable instruments can perform tandem mass spectrometry (MS/MS and MS³) for detailed structural analysis. acs.org
Integrated Derivatization and Analysis: Microfluidic chips can be designed to perform on-chip derivatization of analytes prior to their separation and detection. rsc.org This integration streamlines the analytical workflow and reduces manual handling steps.
Epitope Mapping: Miniaturized affinity columns, often incorporated into pipette tips, can be used for the rapid extraction and analysis of specific peptide epitopes from complex mixtures. acs.org
For this compound research, these miniaturized systems could enable high-throughput screening of its interactions with other molecules, facilitate its rapid detection in biological fluids, and allow for detailed studies of its metabolic fate in cellular systems. The combination of derivatization techniques with microanalytical platforms represents a powerful approach for advancing our understanding of this and other dipeptides.
Future Perspectives and Translational Aspects of H Met Asp Oh Research
H-Met-Asp-OH as a Scaffold for Rational Drug Design and Peptidomimetic Development
The dipeptide this compound, composed of methionine and aspartic acid, presents a valuable scaffold for rational drug design and the development of peptidomimetics. hmdb.camedchemexpress.com Rational drug design leverages the three-dimensional structure of target molecules to design or discover new drugs. google.com The inherent properties of dipeptides, such as their defined stereochemistry and the presence of functional groups capable of forming specific interactions, make them attractive starting points for creating more complex and potent therapeutic agents. aksaray.edu.trmdpi.com
One key strategy in drug design is the use of molecular scaffolds, which provide a core structure upon which various functional groups can be systematically attached to optimize binding affinity and selectivity for a biological target. mdpi.comacs.org this compound can serve as such a scaffold. For instance, the methionine residue offers a flexible thioether side chain that can be modified, while the aspartic acid residue provides a carboxylic acid group that can participate in electrostatic interactions or be used as a handle for further chemical elaboration. hmdb.ca
Peptidomimetics are compounds that mimic the structure and function of peptides but have improved pharmacological properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. mdpi.comnih.gov The development of peptidomimetics from a lead peptide often involves strategies like incorporating unnatural amino acids, cyclization, or replacing peptide bonds with more stable linkages. nih.govresearchgate.net By using this compound as a starting point, medicinal chemists can explore a range of modifications to create peptidomimetics with desired therapeutic profiles. These modifications can include altering the peptide backbone or substituting amino acids to enhance conformational stability and biological activity. nih.govnih.gov For example, the development of potent and selective analogs of bioactive peptides often involves constraining the peptide's conformation to mimic its receptor-bound state, a strategy that can be applied to this compound-based designs. diva-portal.orgupc.edu
Integration of this compound Studies into Systems Biology and Proteomics Research
The study of this compound and its derivatives can be significantly enriched by its integration into the broader fields of systems biology and proteomics. Systems biology aims to understand complex biological systems as a whole by integrating data from various "omics" disciplines, including genomics, transcriptomics, and proteomics. colostate.edunih.gov Proteomics, the large-scale study of proteins, provides a dynamic view of cellular function by identifying and quantifying the entire set of proteins in a cell, tissue, or organism. colostate.edu
Integrating studies on this compound into a systems biology framework involves moving beyond the analysis of the dipeptide in isolation to understanding its role within complex biological networks. researchgate.net For example, if this compound or peptides containing this motif are found to modulate the activity of a specific enzyme, systems biology approaches can be used to model the downstream effects of this modulation on entire signaling pathways or metabolic networks. nih.govnih.gov This holistic view can help in predicting both the therapeutic efficacy and potential off-target effects of drugs derived from this dipeptide.
Proteomics technologies, particularly mass spectrometry-based approaches, are crucial for this integration. nih.govnih.gov They can be used to identify proteins that interact with this compound-containing peptides, to quantify changes in protein expression or post-translational modifications in response to treatment with these peptides, and to elucidate the metabolic pathways in which this dipeptide may be involved. For instance, phosphoproteomics, a subfield of proteomics, focuses on studying protein phosphorylation, a key mechanism in cellular signaling. nih.gov If an this compound derivative is designed to inhibit a kinase, phosphoproteomics can provide a global map of the changes in phosphorylation events across the proteome, offering a comprehensive understanding of the drug's mechanism of action. nih.gov The integration of proteomics and metabolomics is also critical for connecting protein function with metabolic pathways, providing a comprehensive view of cellular responses.
Exploration of Novel Therapeutic Avenues Based on this compound-Containing Peptides
The unique structural and chemical properties of this compound can be leveraged to explore novel therapeutic avenues. While this compound itself is a simple dipeptide, its incorporation into larger peptide sequences can confer specific biological activities. For instance, the peptide dermenkephalin (Tyr-D-Met-Phe-His-Leu-Met-Asp-NH2) is a potent and highly specific agonist for the delta opioid receptor, highlighting the potential of Met-Asp containing peptides in pain management. medchemexpress.com
Furthermore, peptide-drug conjugates (PDCs) represent a promising strategy for targeted therapy. nih.govfrontiersin.org In this approach, a peptide that specifically recognizes a target cell, such as a cancer cell, is linked to a cytotoxic drug. This strategy aims to increase the therapeutic index of the drug by delivering it directly to the site of action, thereby minimizing off-target toxicity. nih.gov this compound could be part of a targeting peptide sequence or serve as a linker in such conjugates.
The development of peptides with enhanced stability and efficacy is a key focus in peptide therapeutics. researchgate.netnih.gov Modifications such as the incorporation of unnatural amino acids or cyclization can improve the pharmacokinetic properties of peptides. nih.govnih.gov Research into this compound-containing peptides can benefit from these strategies to create new therapeutic agents for a range of diseases, including cancer and infectious diseases. For example, some anti-HIV peptides are derived from natural sources and have been optimized for enhanced activity. mdpi.com The exploration of this compound within various peptide backbones could lead to the discovery of new antiviral or antimicrobial agents.
Development of Advanced Bio-Inspired Materials Utilizing Dipeptide Self-Assembly
Dipeptides are recognized as versatile building blocks for the creation of novel biomaterials due to their inherent biocompatibility, biodegradability, and the simplicity of their synthesis. aksaray.edu.trresearchgate.net The process of self-assembly, where molecules spontaneously organize into ordered structures, is a key principle in the development of these materials. aksaray.edu.tr Short peptides, including dipeptides, can self-assemble into a variety of nanostructures such as nanotubes, nanofibers, and hydrogels. researchgate.netnih.gov
The self-assembly of dipeptides is driven by non-covalent interactions, including hydrogen bonding, aromatic interactions, and electrostatic forces. aksaray.edu.trnih.gov These interactions guide the molecules to form well-defined architectures. The resulting biomaterials have a wide range of potential applications in biomedicine, including as scaffolds for tissue engineering, as matrices for controlled drug release, and in the development of biosensors. nih.govnih.gov
While research has extensively focused on dipeptides like diphenylalanine, the principles of self-assembly can be applied to other dipeptides, including this compound. researchgate.netnih.gov By understanding the molecular design rules that govern self-assembly, it may be possible to design this compound derivatives that form specific nanostructures with desired properties. researchgate.net For example, the introduction of aromatic moieties or other functional groups could be used to promote the self-assembly of this compound-based peptides into functional biomaterials. These bio-inspired materials could find use in creating biocompatible hydrogels for encapsulating and delivering therapeutic agents in a sustained manner. frontiersin.orgnih.gov
Ethical Considerations and Regulatory Frameworks in Peptide Research
The advancement of peptide research, including that involving this compound, must be guided by robust ethical considerations and regulatory frameworks to ensure patient safety and public trust. jocpr.com The development of any new therapeutic, including peptide-based drugs, requires a careful balance between scientific innovation and the protection of human subjects. jocpr.comopenaccessjournals.com
A cornerstone of ethical research is the principle of informed consent, which mandates that participants in clinical trials are fully aware of the potential risks and benefits of the research. jocpr.com This is particularly crucial for novel therapies where the full spectrum of effects may not be completely understood. openaccessjournals.com Patient safety is the paramount concern throughout the drug development process, from preclinical studies to all phases of clinical trials. jocpr.com For peptide therapeutics, this includes a thorough assessment of potential immunogenicity, which is the risk of the peptide eliciting an unwanted immune response. nih.gov
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for the development and approval of new drugs, including peptides. nih.gov These frameworks require comprehensive data on the safety, efficacy, and quality of the therapeutic agent. As peptide research evolves, these regulatory frameworks must also adapt to address new challenges, such as those posed by novel drug delivery systems or the use of unnatural amino acids. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
